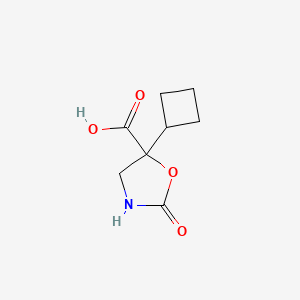
4-(Difluoromethoxy)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)cyclohexane-1-carboxylic acid is a compound that can be inferred to have potential relevance in the field of drug discovery and materials science, although it is not directly studied in the provided papers. The related compounds that have been investigated include 4-hydroxycyclohexane-1-carboxylic acid, which was isolated from the urine of children with suspected metabolic disorders , and 1-amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analogue of a pharmacologically relevant amino acid . These studies suggest that the difluoromethoxy derivative could also be of interest in similar contexts.
Synthesis Analysis
The synthesis of related compounds has been reported, such as the three-step synthesis of 1-amino-4,4-difluorocyclohexanecarboxylic acid from commercially available materials with an overall yield of 22% . This process could potentially be adapted for the synthesis of 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid by introducing a difluoromethoxy group at the appropriate step.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives has been extensively studied. For instance, the crystal structure of 1,4-trans-cyclohexane-dicarboxylic acid has been determined, revealing a monoclinic space group and specific bond angles within the cyclohexane ring . This information provides a foundation for understanding the structural aspects of cyclohexane derivatives, including the difluoromethoxy compound.
Chemical Reactions Analysis
While the specific chemical reactions of 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid are not detailed in the provided papers, the synthesis and characterization of novel polyamides derived from a related compound, 1,4-bis((4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane, indicate that cyclohexane derivatives can participate in polymerization reactions to create materials with desirable properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives can be quite diverse. The fluorinated polyamides derived from cyclohexane-related compounds exhibit outstanding solubility, the ability to form transparent and flexible films, and good thermal stability . These properties suggest that 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid could also possess unique physical and chemical characteristics that may be useful in various applications, such as microelectronics.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Vanadium-catalyzed carboxylation processes utilize cyclic alkanes, including cyclohexane derivatives, to produce carboxylic acids. This process is significant in creating various cyclic carboxylic acids under mild conditions, demonstrating the utility of cyclohexane derivatives in catalysis (Reis et al., 2005). Similarly, a Cu(II) metal-organic framework effectively catalyzes the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid, highlighting the role of cyclohexane derivatives in facilitating these reactions (Paul et al., 2016).
Chemical Synthesis
4-(Difluoromethoxy)cyclohexane-1-carboxylic acid derivatives, such as Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), have numerous applications in chemistry and biotechnology, including immunoassays and therapeutic agent delivery. The synthesis of SMCC demonstrates the chemical versatility of these cyclohexane derivatives (Leonard & Bruncková, 2012).
Polymerization and Material Science
The thermal decomposition analysis of 1,1-bis(tert-butylperoxy)cyclohexane, a derivative of cyclohexane carboxylic acid, is crucial in understanding its use as an initiator in radical polymerization. This research contributes to the development of materials and polymers where controlled decomposition is essential (Hsueh et al., 2016).
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h5-6,8H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRRPAFKKKNPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)cyclohexane-1-carboxylic acid | |
CAS RN |
1940134-56-4 |
Source


|
| Record name | 4-(difluoromethoxy)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3013259.png)
![1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3013260.png)
![3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B3013263.png)

![(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B3013266.png)
![6-(4-Chlorophenyl)-2-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3013268.png)
![5-chloro-2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3013269.png)
![Hydroxylamine,o-[2-(1-piperidinyl)ethyl]-,hydrochloride](/img/structure/B3013271.png)
![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-({5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B3013276.png)


![N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B3013281.png)